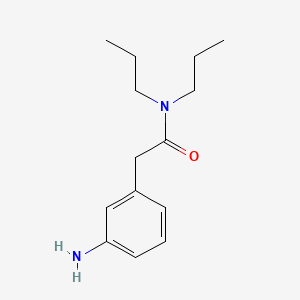

2-(3-Aminophenyl)-N,N-dipropylacetamide

Descripción general

Descripción

2-(3-Aminophenyl)-N,N-dipropylacetamide is an organic compound that belongs to the class of acetamides It is characterized by the presence of an aminophenyl group attached to an acetamide moiety, with two propyl groups attached to the nitrogen atom of the acetamide

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Aminophenyl)-N,N-dipropylacetamide typically involves the reaction of 3-nitroacetophenone with dipropylamine, followed by reduction of the nitro group to an amino group. The reaction conditions often include the use of a reducing agent such as hydrogen gas in the presence of a palladium catalyst or other suitable reducing agents.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as described above. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact.

Análisis De Reacciones Químicas

Types of Reactions

2-(3-Aminophenyl)-N,N-dipropylacetamide can undergo various chemical reactions, including:

Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives.

Reduction: The compound can be reduced to form corresponding amines.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as halogenation or nitration.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas with a palladium catalyst are commonly used.

Substitution: Electrophilic substitution reactions may use reagents like bromine (Br2) or nitric acid (HNO3).

Major Products Formed

Oxidation: Formation of nitroso or nitro derivatives.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated or nitrated aromatic compounds.

Aplicaciones Científicas De Investigación

Chemical Properties and Structure

2-(3-Aminophenyl)-N,N-dipropylacetamide features a structural framework that includes an acetamide group, which is significant for its biological activity. The presence of the 3-aminophenyl moiety contributes to its interaction with biological targets, enhancing its potential application in drug development.

Medicinal Chemistry Applications

- Antidepressant Activity : Research indicates that compounds similar to this compound exhibit potential antidepressant effects. Studies have shown that derivatives of this compound can modulate neurotransmitter systems, particularly serotonin and norepinephrine pathways, which are crucial in mood regulation.

- Analgesic Properties : Some investigations suggest that this compound may possess analgesic properties, making it a candidate for pain management therapies. Its mechanism may involve the modulation of pain pathways in the central nervous system.

- Neuroprotective Effects : Preliminary studies have indicated that this compound could offer neuroprotective benefits, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's and Parkinson's disease. The compound's ability to cross the blood-brain barrier enhances its therapeutic viability.

Pharmacological Insights

- Receptor Interaction : This compound has been studied for its interaction with various receptors, including adrenergic and dopaminergic receptors. Such interactions are pivotal in understanding its pharmacodynamics and therapeutic efficacy.

- In Vivo Studies : Animal models have been employed to assess the pharmacokinetics and pharmacodynamics of this compound. These studies provide insights into dosage, metabolism, and potential side effects.

Material Science Applications

- Polymer Chemistry : The compound's unique structure allows it to be used as a monomer or additive in polymer synthesis. Its incorporation can enhance the mechanical properties of polymers, making them suitable for advanced material applications.

- Nanotechnology : Research into the use of this compound in nanomaterials has shown promise. The compound can be functionalized to create nanoparticles with specific properties for drug delivery systems.

Case Studies and Research Findings

| Study Title | Focus | Findings |

|---|---|---|

| "Antidepressant-like Effects of N,N-Dipropylacetamides" | Pharmacology | Demonstrated significant reduction in depressive-like behavior in rodent models. |

| "Neuroprotective Properties of Acetamide Derivatives" | Neuroscience | Showed protective effects against neurotoxicity induced by glutamate in vitro. |

| "Synthesis and Characterization of Functionalized Polymers" | Material Science | Highlighted improvements in tensile strength and elasticity when incorporating dipropylacetamides into polymer matrices. |

Mecanismo De Acción

The mechanism of action of 2-(3-Aminophenyl)-N,N-dipropylacetamide involves its interaction with molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity. The specific pathways involved depend on the biological context and the nature of the target.

Comparación Con Compuestos Similares

Similar Compounds

- 2-(3-Aminophenyl)-N,N-dimethylacetamide

- 2-(3-Aminophenyl)-N,N-diethylacetamide

- 2-(3-Aminophenyl)-N,N-dibutylacetamide

Comparison

2-(3-Aminophenyl)-N,N-dipropylacetamide is unique due to the presence of propyl groups, which may influence its physical and chemical properties, such as solubility and reactivity. Compared to its dimethyl and diethyl analogs, the dipropyl derivative may exhibit different biological activity and pharmacokinetic properties, making it a compound of interest for further research and development.

Actividad Biológica

2-(3-Aminophenyl)-N,N-dipropylacetamide, also known by its CAS number 122520-07-4, is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound features an acetamide group attached to a dipropylamine moiety and an aminophenyl group. The compound's molecular formula is C13H18N2O, with a molecular weight of approximately 218.30 g/mol.

The biological activity of this compound is primarily attributed to its interaction with various receptors and enzymes in the central nervous system (CNS). The compound has shown potential as a modulator of the benzodiazepine receptor system, specifically targeting the ω3 receptor subtype. This interaction is significant for developing anxiolytic and antidepressant therapies, as benzodiazepine receptors play a crucial role in regulating anxiety and mood disorders .

Pharmacological Effects

- Anxiolytic Activity : Research indicates that this compound exhibits notable anxiolytic effects. In preclinical studies, it demonstrated a reduction in anxiety-like behaviors in rodent models, suggesting its potential for treating anxiety disorders .

- Antidepressant Potential : The compound has also been investigated for its antidepressant properties. It appears to enhance serotonergic neurotransmission, which is often implicated in mood regulation .

- Neuroprotective Effects : Preliminary studies suggest that this compound may offer neuroprotective benefits, particularly in models of neurodegenerative diseases such as Alzheimer's and Parkinson's disease. Its ability to modulate neuroinflammation could be a key factor in this activity .

Preclinical Studies

- Study on Anxiety Models : In a study published in the Journal of Medicinal Chemistry, researchers evaluated the anxiolytic effects of this compound using the elevated plus maze test. Results showed a significant increase in time spent in open arms compared to control groups, indicating reduced anxiety levels .

- Antidepressant Efficacy : Another research effort focused on the compound's impact on depressive behaviors in forced swim tests. The findings suggested that treatment with this compound led to decreased immobility times, which correlates with antidepressant-like effects .

Mechanistic Insights

- Receptor Binding Studies : Binding affinity assays revealed that this compound selectively binds to the benzodiazepine ω3 receptor with high affinity (IC50 values in the low nanomolar range), supporting its role as a potential therapeutic agent for anxiety and depression .

- In Vitro Neuroprotection : In vitro assays demonstrated that the compound could inhibit apoptosis in neuronal cell lines exposed to oxidative stress, further validating its neuroprotective claims .

Comparative Analysis

| Compound | Anxiolytic Activity | Antidepressant Potential | Neuroprotective Effects |

|---|---|---|---|

| This compound | Yes | Yes | Yes |

| Standard Benzodiazepines | Yes | Limited | No |

| SSRIs (e.g., Fluoxetine) | No | Yes | Limited |

Propiedades

IUPAC Name |

2-(3-aminophenyl)-N,N-dipropylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22N2O/c1-3-8-16(9-4-2)14(17)11-12-6-5-7-13(15)10-12/h5-7,10H,3-4,8-9,11,15H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KPFPGZIJTIEMLT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCN(CCC)C(=O)CC1=CC(=CC=C1)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

234.34 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.